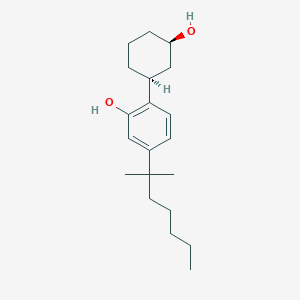

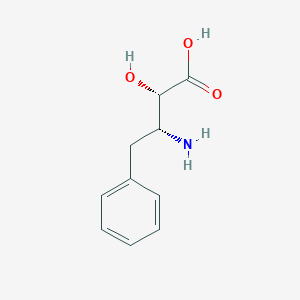

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid

Vue d'ensemble

Description

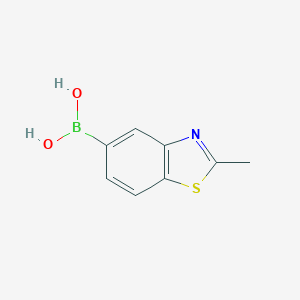

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid is a chiral amino acid that serves as a crucial building block in the synthesis of various pharmaceuticals, including HIV protease inhibitors and BACE 1 inhibitors. It is also a component of bestatin, a known inhibitor of aminopeptidase B and leucine aminopeptidase, which has applications in medicinal chemistry .

Synthesis Analysis

The synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid and its stereoisomers has been achieved through various methods. One approach involves a highly diastereoselective cyanohydrin formation using (S)-2-N,N-dibenzyl-amino-3-phenylpropanal with acetone cyanohydrin in the presence of trimethyl-aluminum . Another method employs a biocatalytic one-pot cyclic cascade, coupling an aldol reaction with a stereoselective transamination, using formaldehyde and alanine as starting materials . Additionally, a convenient preparation method using hydroxylation of an enolate derived from methyl (3S)-N-Z-3-amino-4-phenylbutanoate with a molybdenum complex has been reported . Furthermore, enantiomerically pure isomers of the compound have been synthesized from D-glucono-δ-lactone, showcasing the versatility of starting materials for the synthesis of this amino acid .

Molecular Structure Analysis

The absolute structure of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid has been determined through X-ray crystallographic analysis. The configuration was confirmed by crystallizing the hydrobromide of its methyl ester and subjecting it to X-ray diffraction, which validated the experimental rule for the determination of configuration of α-amino-β-hydroxy acids . Additionally, the absolute structure determination of a related copper complex allowed the assignment of absolute configuration to a labile γ-oxo-α-aminoacid precursor .

Chemical Reactions Analysis

The compound has been shown to participate in various chemical reactions. For instance, upon deprotonation, it can act as a tridentate monoanionic chelating ligand, which reacts with copper nitrate to yield a mononuclear five-coordinate transition metal complex . This highlights its potential utility in coordination chemistry and as a ligand in metal complex formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid are influenced by its functional groups and stereochemistry. The compound's solubility, reactivity, and stability under different conditions are essential for its practical applications in synthesis and pharmaceutical development. While specific physical properties such as melting point and solubility are not detailed in the provided papers, the high yields and purity achieved in the synthesis methods suggest that the compound can be reliably produced and utilized in further chemical transformations .

Applications De Recherche Scientifique

Field

Summary of the Application

“(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid” is a key intermediate for the synthesis of Bestatin, an immunomodulator useful in cancer treatment .

Methods of Application or Experimental Procedures

The compound has been synthesized from N-acyl-a-aminoacetophenone. This novel method uses readily available reagents and mild conditions, making it suitable for large-scale production . The overall yield of Bestatin was 10.5% from N-acetyl-a-aminoacetophenone and 7.8% from N-benzoyl-a-aminoacetophenone .

Results or Outcomes

Orally administered Bestatin augments immunological responses in humans and animals. Its clinical study has suggested usefulness in the treatment of cancer .

Application as an Enkephalinase Inhibitor

Field

Neuroscience and Pain Management

Summary of the Application

“(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid” (AHPA) derivatives are used as inhibitors of enkephalinase to augment met5-enkephalin-induced anti-nociception . This means they can potentially be used in the management of pain.

Methods of Application or Experimental Procedures

The derivative (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine (AHPA-Val) is used as a bestatin analogue . The exact methods of application or experimental procedures would depend on the specific study or clinical trial.

Results or Outcomes

While the exact results or outcomes may vary depending on the specific study or clinical trial, the general expectation is that these derivatives would enhance the effects of met5-enkephalin, potentially providing pain relief .

Application in the Synthesis of Other Compounds

Field

Summary of the Application

“(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid” is used as a starting material in the synthesis of other compounds . For example, it is used in the synthesis of N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine .

Safety And Hazards

Orientations Futures

The future directions of this compound could involve further exploration of its derivatives and their potential applications. For instance, its derivative (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine (AHPA-Val) is used as a bestatin analogue , suggesting potential applications in the medical field.

Propriétés

IUPAC Name |

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSJMFGYNFIFRK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974964 | |

| Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |

CAS RN |

59554-14-2 | |

| Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B151211.png)

![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI)](/img/structure/B151212.png)

![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B151215.png)